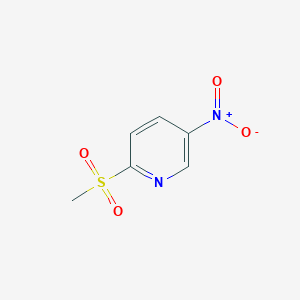

2-(Methylsulfonyl)-5-nitropyridine

Overview

Description

2-(Methylsulfonyl)-5-nitropyridine, also known as MSNP, is a heterocyclic compound used in organic synthesis as a reagent for a wide range of reactions. It has been studied for its potential application in the synthesis of drugs, materials, and other compounds. MSNP is a valuable reagent due to its ability to react with a variety of functional groups, including alkenes, alkynes, aromatics, and heterocycles.

Scientific Research Applications

Pharmaceutical Research

2-(Methylsulfonyl)-5-nitropyridine: is utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl and nitro groups make it a valuable intermediate for creating molecules with potential anti-inflammatory and antimicrobial properties. For instance, derivatives of this compound have been explored for their multi-target capabilities, combining antimicrobial and anti-inflammatory activities in a single entity .

Organic Synthesis

In organic chemistry, 2-(Methylsulfonyl)-5-nitropyridine serves as a reactive intermediate. The presence of both sulfonyl and nitro groups allows for subsequent chemical transformations, making it a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.

Material Science

This compound’s derivatives are significant in material science, particularly in the development of high-dielectric-constant polymers. These polymers are crucial for energy storage and dielectric applications in power systems and microelectronic devices. The sulfonyl group in the compound provides a pathway for creating novel copolymers with enhanced breakdown strength and energy storage capabilities .

Environmental Science

2-(Methylsulfonyl)-5-nitropyridine: and its derivatives are studied for their environmental impact, especially in relation to soil and water contamination. Research includes understanding the degradation pathways and the formation of by-products that may affect ecosystems. The compound’s behavior in various environmental matrices is crucial for assessing its ecological footprint .

Analytical Methods

In analytical chemistry, 2-(Methylsulfonyl)-5-nitropyridine is part of the development of green analytical methods. It’s involved in creating metrics for assessing the environmental impact of analytical procedures, contributing to the advancement of sustainable laboratory practices .

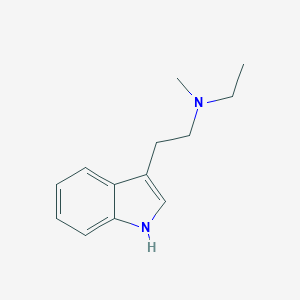

Biochemistry Research

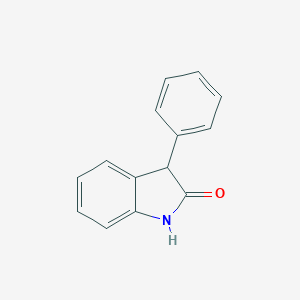

The compound is also relevant in biochemistry for the synthesis of indole derivatives, which have shown a range of biological activities. These activities include antiviral, anti-inflammatory, and anticancer properties, making 2-(Methylsulfonyl)-5-nitropyridine a key player in the development of new biochemical tools and therapeutic agents .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure, such as skb264, a novel anti-trophoblast antigen 2 (trop2) antibody-drug conjugate (adc), have been developed using 2-methylsulfonyl pyrimidine as the linker . TROP2 is a cell surface receptor that is overexpressed in various types of cancers, making it a potential target for cancer therapies .

Mode of Action

They cause inhibition of lateral root development, which is the most characteristic growth response . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Therefore, it’s plausible that 2-(Methylsulfonyl)-5-nitropyridine could affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A study on skb264, a novel anti-trop2 adc developed using 2-methylsulfonyl pyrimidine as the linker, showed that the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar ADME properties, impacting its bioavailability.

Result of Action

It’s worth noting that compounds with similar structures, such as dinitroaniline herbicides, cause swelling of the root tip, a universally recognized morphological effect caused by these compounds . This suggests that 2-(Methylsulfonyl)-5-nitropyridine might have similar effects on the molecular and cellular level.

properties

IUPAC Name |

2-methylsulfonyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLCJZWEVGHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361019 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79134-11-5 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

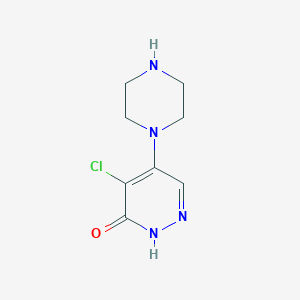

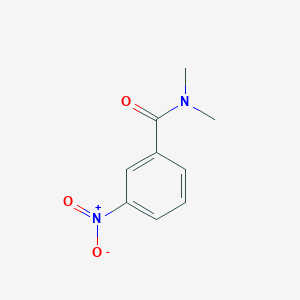

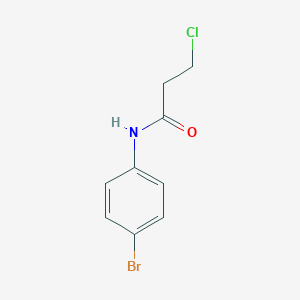

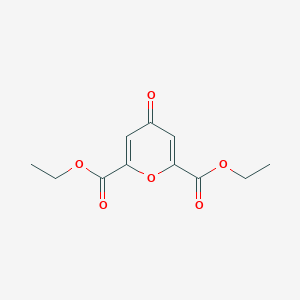

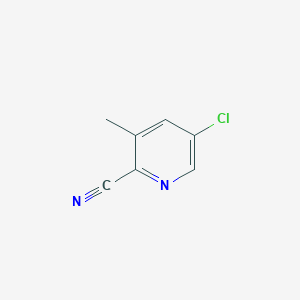

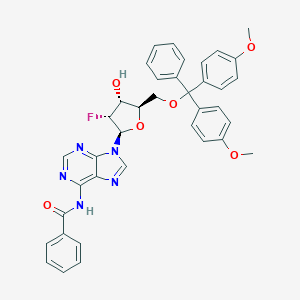

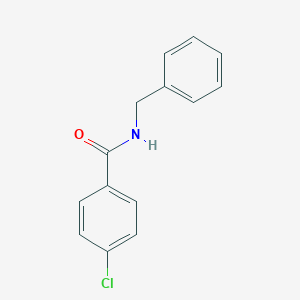

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)